molecular formula C20H21FN2O3 . CH4O3S B194095 Danofloxacin mesylate CAS No. 119478-55-6

Danofloxacin mesylate

Cat. No. B194095
M. Wt: 356.40 96.11
InChI Key: APFDJSVKQNSTKF-FXMYHANSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Danofloxacin mesylate is a fluoroquinolone antibiotic and a type II topoisomerase inhibitor . It has a broad antimicrobial spectrum and is used as an anti-infective agent for veterinary use only . It exhibits broad-spectrum antibacterial activity against species of Mycoplasma, Actinobacillus, Mannheima, Escherichia, and Pasturella .


Synthesis Analysis

Danofloxacin mesylate gelatin microspheres (DFM-GMS) were prepared by an emulsion chemical crosslinking technique . The release of danofloxacin mesylate (DFM) from microspheres was much slower than from the raw material (DFM) in the release medium . Danofloxacin mesylate liposomes were prepared using five different methods, with the ammonium sulfate gradient method with freeze-thawing steps validated as the best one .


Molecular Structure Analysis

The molecular formula of Danofloxacin mesylate is C20H24FN3O6S . The crystal structure of danofloxacin mesylate has been solved and refined using synchrotron X-ray powder diffraction data and optimized using density functional theory techniques .


Chemical Reactions Analysis

A reliable and sensitive method based on micellar liquid chromatography was optimized for the analysis of the fluoroquinolones danofloxacin, difloxacin, ciprofloxacin, and sarafloxacin in honey . The sample was diluted in a 0.05 M sodium dodecyl sulfate solution buffered at pH = 3 .


Physical And Chemical Properties Analysis

The molecular weight of Danofloxacin mesylate is 453.48 . The prepared liposome products were ivory white semitransparent suspension, the electron microscope appearance was intact and globular or globular-like vesicles with uniformed distribution .

Scientific Research Applications

  • Pharmacokinetics and Formulation Development :

    • Danofloxacin mesylate gelatin microspheres (DFM-GMS) were developed using an emulsion chemical crosslinking technique, showing slower release and extended elimination half-life in pigs compared to raw danofloxacin mesylate, suggesting potential for long-acting, lung-targeting dosage forms (Wang et al., 2009).
    • A study on dairy cows found extensive distribution of danofloxacin from plasma to tissues and milk following subcutaneous administration, supporting its potential use in treating mastitis and other infections with a 3-day withdrawal period (Mestorino et al., 2009).
  • Drug Transport Mechanisms :

    • Danofloxacin-mesylate is identified as a substrate for ATP-dependent efflux transporters, contributing to its effective concentrations in luminal compartments of target tissues such as lungs and intestines in animals (Schrickx & Fink-Gremmels, 2007).
  • Synthesis Improvement :

    • Improvements in the synthesis of danofloxacin mesylate and its intermediates have been reported, leading to better quality and potential for industrial-scale manufacturing (Yan, 2004).
  • Environmental Impact :

    • Research on the biotransformation of danofloxacin by soil microorganisms highlights the environmental impact and degradation pathways of this drug in agricultural settings (Chen et al., 1997).
  • Pharmacokinetics in Different Animals :

    • Studies have investigated the pharmacokinetics of danofloxacin mesylate in various animals like egg chickens and European sea bass, providing insights into its absorption, distribution, metabolism, and elimination in these species (Ying et al., 2009), (Vardali et al., 2017).
  • Diagnostic Applications :

    • RNA aptamers that selectively bind danofloxacin have been developed, which could be used for rapid and cost-effective detection of danofloxacin in foods, replacing more expensive and time-consuming methods (Han et al., 2014).
  • Therapeutic Efficacy :

    • Danofloxacin has been evaluated for treating acute bacterial pneumonia in cattle, showing high efficacy and fewer treatment days compared to oxytetracycline (Giles et al., 1991).

Safety And Hazards

Danofloxacin mesylate should be handled carefully to avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . In case of contact, rinse immediately with plenty of water and seek medical advice .

Future Directions

Recent research has focused on the pharmacokinetics of Danofloxacin mesylate in healthy and Mannheimia haemolytica infected calves . The study found that parenterally administered fluoroquinolones expose gut microbiota to high concentrations of the antibiotics . This provides a mechanistic basis for understanding the pharmacokinetics of Danofloxacin mesylate in healthy and diseased individuals .

properties

IUPAC Name

1-cyclopropyl-6-fluoro-7-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3.CH4O3S/c1-21-7-12-4-11(21)8-22(12)17-6-16-13(5-15(17)20)18(24)14(19(25)26)9-23(16)10-2-3-10;1-5(2,3)4/h5-6,9-12H,2-4,7-8H2,1H3,(H,25,26);1H3,(H,2,3,4)/t11-,12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFDJSVKQNSTKF-FXMYHANSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2C[C@H]1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30922988
Record name 1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--methanesulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30922988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Danofloxacin mesylate

CAS RN

119478-55-6
Record name Danofloxacin mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119478556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--methanesulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30922988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 119478-55-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DANOFLOXACIN MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94F3SX3LEM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
427
Citations
JA Schrickx, J Fink‐Gremmels - British journal of pharmacology, 2007 - Wiley Online Library
Background and purpose: Next to its broad antimicrobial spectrum, the therapeutic advantages of the fluoroquinolone antimicrobial drug Danofloxacin‐Mesylate (DM) are attributed to …
Number of citations: 56 bpspubs.onlinelibrary.wiley.com
ATC Vet—QJ04BA02 - Lepr Rev, 1983 - drugfuture.com
Cycloserine/Dapsone 261 Page 1 Cycloserine/Dapsone 261 The symbol † denotes a preparation no longer actively marketed The symbol ⊗ denotes a substance whose use may be …
Number of citations: 0 www.drugfuture.com
TM Ens, JA Kaduk, A Dosen, TN Blanton - Powder Diffraction, 2023 - cambridge.org
The crystal structure of danofloxacin mesylate has been solved and refined using synchrotron X-ray powder diffraction data and optimized using density functional theory techniques. …
Number of citations: 0 www.cambridge.org
C Wang, D Ai, C Chen, H Lin, J Li, H Shen, W Yi… - Veterinary research …, 2009 - Springer
… Danofloxacin mesylate gelatin microspheres (DFM-GMS) were prepared by an emulsion … In-vitro study showed that the release of danofloxacin mesylate (DFM) from microspheres was …
Number of citations: 8 link.springer.com
D ZHANG, LI Jichang - Journal of Northeast Agricultural University (English …, 2011 - Elsevier
… This study aimed to gain the optimal method and condition of preparing danofloxacin mesylate liposomes, so that a better drug form was supplied to the lung-infection of livestock and …
Number of citations: 3 www.sciencedirect.com
SC Vardali, YP Kotzamanis, AE Tyrpenou… - Aquaculture, 2017 - Elsevier
… investigate the residue depletion profile of danofloxacin mesylate in European sea bass for … ) was determined after in-feed administration of danofloxacin mesylate at a rate of 10 mg/kg …
Number of citations: 20 www.sciencedirect.com
BS Lopez, S Giguère, LJ Berghaus… - Journal of veterinary …, 2015 - Wiley Online Library
… Six adult mares received danofloxacin mesylate administered intravenously (iv) or intramuscularly (im) at a dose of 5 mg/kg, or intragastrically (IG) at a dose of 7.5 mg/kg using a …
Number of citations: 4 onlinelibrary.wiley.com
Z Lu, G Zhou, M Song, X Liu, H Tang, H Dong… - Applied Catalysis B …, 2020 - Elsevier
… The coating of the PEDOT imprinted layer is conducive to the three-dimensional (3D) specific recognition and selective photocatalysis of danofloxacin mesylate due to the formation of …
Number of citations: 118 www.sciencedirect.com
Z Lu, X Zhao, Z Zhu, M Song, N Gao, Y Wang… - Catalysis Science & …, 2016 - pubs.rsc.org
… was proved to not only exhibit high photocatalytic activity but also possess a strong three-dimensional oriented ability to selectively recognize and photodegrade danofloxacin mesylate. …
Number of citations: 66 pubs.rsc.org
T Chen, Z Lu, L Yang, Z Ma, M He… - Nanoscience and …, 2015 - ingentaconnect.com
A novel imprinted ZnO/magnetic fly-ash photocatalyst (imprinted ZnO/MFA) was synthesized by the imprinting technique based on danofloxacin mesylate (DM) as the template molecule…
Number of citations: 11 www.ingentaconnect.com

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